molecular formula C19H31NO3 B8318839 3-Morpholinomethyl-5-t-octylcatechol

3-Morpholinomethyl-5-t-octylcatechol

Cat. No. B8318839
M. Wt: 321.5 g/mol
InChI Key: UWDDPACBBFZNAE-UHFFFAOYSA-N
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Patent
US04777270

Procedure details

To paraformaldehyde (40 g, 1.3 mole) in 100 ml isopropanol at 25° C. was added morpholine (88 ml) in 0.5 liter isopropanol. The reaction mixture was refluxed for 30 minutes to effect solution. To the solution, 4-t-octylcatechol (222 g, 1.0 mole) dissolved in 0.5 liter isopropanol was added dropwise while maintaining the solution temperature at 60° C. The reaction mixture was stirred at reflux overnight. The reaction was cooled to 25° C. and the solvent was removed in vacuo to give a white solid which was triturated with 750 ml petroleum ether and collected. Overall yield from two crops was 86%, 280 g.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[NH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.[C:9]([C:17]1[CH:18]=[C:19]([OH:24])[C:20](=[CH:22][CH:23]=1)[OH:21])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:11])[CH3:10]>C(O)(C)C>[O:6]1[CH2:7][CH2:8][N:3]([CH2:1][C:22]2[CH:23]=[C:17]([C:9]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:10])[CH3:11])[CH:18]=[C:19]([OH:24])[C:20]=2[OH:21])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C=O
Name
Quantity
88 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
222 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C=1C=C(C(O)=CC1)O
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated with 750 ml petroleum ether
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
Overall yield from two crops

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)CC1=C(C(O)=CC(=C1)C(C)(C)CC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.